molecular formula C9H19NO B15317300 3-[(Propan-2-yloxy)methyl]piperidine

3-[(Propan-2-yloxy)methyl]piperidine

Cat. No.: B15317300
M. Wt: 157.25 g/mol
InChI Key: UHZRAAYOLKPZNG-UHFFFAOYSA-N
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Description

3-[(Propan-2-yloxy)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a propan-2-yloxy group at the 3-position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yloxy)methyl]piperidine typically involves the reaction of piperidine with propan-2-yloxy methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yloxy)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-[(Propan-2-yloxy)methyl]piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yloxy)methyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Propan-2-yloxy)methyl]piperidine is unique due to the presence of the propan-2-yloxy group, which imparts specific chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)piperidine

InChI

InChI=1S/C9H19NO/c1-8(2)11-7-9-4-3-5-10-6-9/h8-10H,3-7H2,1-2H3

InChI Key

UHZRAAYOLKPZNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CCCNC1

Origin of Product

United States

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